7-Fluoroquinoline-4-carbonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H5FN2 |
|---|---|
Molecular Weight |
172.16 g/mol |
IUPAC Name |
7-fluoroquinoline-4-carbonitrile |
InChI |
InChI=1S/C10H5FN2/c11-8-1-2-9-7(6-12)3-4-13-10(9)5-8/h1-5H |
InChI Key |
FYNXWVGTYVAHFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1F)C#N |
Origin of Product |
United States |
Synthetic Methodologies for 7 Fluoroquinoline 4 Carbonitrile: Design and Execution
Retrosynthetic Analysis and Strategic Disconnections for 7-Fluoroquinoline-4-carbonitrile
Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For this compound, two primary disconnection strategies are considered.
Strategies Involving Fluoroquinoline Ring Construction
This approach prioritizes the formation of the core bicyclic system as the key strategic step. The nitrile group is envisioned as being present on one of the precursors. Disconnecting the quinoline (B57606) ring typically leads to two main types of precursors: an appropriately substituted aniline (B41778) and a three-carbon chain component. For this compound, this would involve a disconnection of the bonds forming the pyridine (B92270) ring fused to the fluorinated benzene (B151609) ring. This strategy often employs classic named reactions for quinoline synthesis, adapted for the specific substitution pattern required.
Strategies Involving Nitrile Group Installation
An alternative and often more flexible approach involves the late-stage introduction of the cyano group onto a pre-formed 7-fluoroquinoline (B188112) core. This retrosynthetic disconnection breaks the carbon-carbon bond between the C4 position of the quinoline and the nitrile group. This leads to a key intermediate, a 7-fluoroquinoline substituted at the 4-position with a suitable leaving group, such as a halogen or a hydroxyl group. This strategy allows for the synthesis of a common intermediate that can be diversified into various 4-substituted quinoline derivatives, including the target nitrile. A common precursor in this approach is 7-fluoroquinolin-4-ol, which can be synthesized through methods like the Gould-Jacobs reaction. nih.gov The hydroxyl group can then be converted to a more reactive species for subsequent cyanation.
Established Synthetic Routes to this compound
The practical execution of the synthetic strategies outlined above relies on well-established chemical reactions. The following sections detail specific methods for the construction of the this compound molecule.
Cyclization Reactions for Quinoline Ring Formation
These methods build the quinoline ring from acyclic or monocyclic precursors and are foundational in heterocyclic chemistry.
The Friedländer synthesis is a versatile and widely used method for constructing quinoline rings. nih.gov It involves the condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group adjacent to a carbonyl or another activating group. wikipedia.orgjk-sci.com To synthesize this compound via this route, one would theoretically react 2-amino-4-fluorobenzaldehyde (B111960) with a compound like malononitrile (B47326) or a related species under acidic or basic catalysis. jk-sci.com The reaction proceeds through an initial condensation to form an enamine or imine, followed by an intramolecular cyclization and dehydration to yield the aromatic quinoline ring. wikipedia.org Various catalysts, including mineral acids, Lewis acids, and even environmentally benign options like p-toluenesulfonic acid or iodine, have been shown to promote this reaction. organic-chemistry.org
Table 1: Illustrative Friedländer Reaction Conditions This table presents generalized conditions for the Friedländer synthesis of quinolines and is not specific to this compound due to a lack of specific literature data.
| Reactant A | Reactant B | Catalyst | Solvent | Temperature (°C) |
| o-Aminoaryl Ketone/Aldehyde | α-Methylene Ketone/Nitrile | p-Toluenesulfonic acid | Solvent-free (MW) | - |
| o-Aminoaryl Ketone/Aldehyde | α-Methylene Ketone/Nitrile | Iodine | - | - |
| o-Aminoaryl Ketone/Aldehyde | α-Methylene Ketone/Nitrile | Neodymium(III) Nitrate | - | - |
Data adapted from various sources on Friedländer synthesis. organic-chemistry.org
The Povarov reaction is another powerful tool for quinoline synthesis, classified as a formal [4+2] cycloaddition. wikipedia.org It typically involves the reaction of an aniline, an aldehyde, and an activated alkene in the presence of a Lewis acid catalyst. wikipedia.orgicm.edu.pl For the synthesis of a 7-fluoroquinoline derivative, 3-fluoroaniline (B1664137) would be a logical starting material. The reaction proceeds through the in-situ formation of an aromatic imine from the aniline and aldehyde, which then undergoes an aza-Diels-Alder reaction with the alkene. wikipedia.org The resulting tetrahydroquinoline can then be oxidized to the corresponding quinoline. beilstein-journals.org A variety of oxidizing agents can be employed for this aromatization step, with manganese dioxide being a common choice. beilstein-journals.org
A variation of the Povarov reaction involves a three-component cascade using anilines, aldehydes, and alkenes to directly form quinolines. researchgate.net Furthermore, novel iodine-mediated formal [3+2+1] cycloaddition reactions have been developed, expanding the scope of Povarov-type reactions for quinoline synthesis from methyl ketones, anilines, and styrenes. researchgate.netorganic-chemistry.org
Table 2: Components of a Povarov Reaction for Fluoroquinoline Synthesis This table outlines the general components that would be used in a Povarov reaction to generate a fluoroquinoline skeleton.
| Component | Example | Role |
| Aniline Derivative | 3-Fluoroaniline | Forms the benzene portion of the quinoline and provides the nitrogen atom. |
| Aldehyde | Benzaldehyde | Reacts with the aniline to form the imine. |
| Activated Alkene | Ethyl vinyl ether | Acts as the dienophile in the cycloaddition. |
| Catalyst | Lewis Acid (e.g., Boron trifluoride) | Activates the imine for cycloaddition. wikipedia.org |
Metal-Catalyzed Cycloaddition Strategies
The fundamental quinoline framework can be assembled through various metal-catalyzed cycloaddition reactions. While not typically producing this compound in a single step, these methods are foundational for creating the core scaffold, which is then elaborated in subsequent functionalization steps. A prominent strategy is the dehydrogenative [4+2] cycloaddition, where transition metals catalyze the reaction between anilines and unsaturated partners like alkenes or alkynes.
Iron-catalyzed [4+2] cycloaddition reactions, for instance, have been developed for quinoline synthesis using air as a sustainable terminal oxidant. nih.gov In these processes, an N-alkylaniline reacts with an alkene or alkyne in the presence of an iron catalyst and an acid co-catalyst, such as acetic acid, to yield the quinoline derivative. nih.gov This approach is notable for producing water as the only significant byproduct. nih.gov Similarly, nickel(0)-catalyzed intramolecular [4+2] cycloadditions of nitrogen-containing dienynes provide an efficient route to hydroisoquinolines, which can be subsequently aromatized to the quinoline scaffold. williams.edu These metal-catalyzed methods offer advantages over traditional thermal Diels-Alder reactions by proceeding under milder conditions and accommodating a broader range of functional groups. williams.edu
| Cycloaddition Strategy | Metal Catalyst | Reactants | Key Features |
| Dehydrogenative [4+2] Cycloaddition | Iron (Fe) salts | N-Alkyl anilines + Alkenes/Alkynes | Uses air as terminal oxidant; produces water as a byproduct. nih.gov |
| Intramolecular [4+2] Cycloaddition | Nickel(0) complexes | Nitrogen-containing dienynes | Proceeds under mild conditions; forms hydroisoquinolines that can be aromatized. williams.edu |
| [4+2] Annulation | Gold (Au) catalysts | Terminal arylynes + Nitrones | Provides access to functionalized quinoline derivatives. mdpi.com |
Functionalization of Pre-formed Quinoline Scaffolds
Once the basic quinoline ring system is in place, the introduction of the specific fluoro and cyano groups at positions 7 and 4, respectively, is achieved through targeted functionalization reactions. This typically involves a multi-step sequence where precursors are selectively modified.
Electrophilic Fluorination of Quinoline Intermediates
Introducing a fluorine atom at the C7 position of a quinoline ring can be accomplished via electrophilic fluorination. This process involves the reaction of a quinoline intermediate with a source of electrophilic fluorine ("F+"). A common and effective reagent for this purpose is N-fluorodibenzenesulfonimide (NFSI) or commercial reagents like Selectfluor®. researchgate.netnih.gov
The direct C-H fluorination of quinolines presents a significant challenge regarding regioselectivity. nih.gov The quinoline ring has multiple sites susceptible to electrophilic attack, and controlling the reaction to favor the C7 position often requires specific strategies. The intrinsic reactivity of the quinoline nucleus can be influenced by the reaction conditions and the presence of directing groups. researchgate.net For example, using an amide group at the C8 position can direct halogenation to the C7 position. researchgate.net The mechanism of these reactions can be complex, sometimes involving single-electron transfer (SET) pathways initiated by photoredox or other catalysts, which generate radical intermediates. nih.govwikipedia.org
Nucleophilic Aromatic Substitution (SNAr) for Fluoro-Introduction
An alternative and powerful strategy for introducing the fluorine atom is through nucleophilic aromatic substitution (SNAr). In this approach, a quinoline precursor bearing a good leaving group (such as a chloro, bromo, or nitro group) at the C7 position is reacted with a nucleophilic fluoride (B91410) source.
The SNAr mechanism is particularly well-suited for heteroaromatic systems like quinoline, which are electron-deficient and can stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. The reaction rate is highly dependent on the ability of the aromatic ring to accommodate the negative charge and the nature of the leaving group. Interestingly, in SNAr reactions, fluoride itself is a highly effective leaving group, often more so than other halogens, because the rate-determining step is typically the initial nucleophilic attack, which is accelerated by the high electronegativity of the fluorine atom already on the ring, rather than the departure of the leaving group. stackexchange.comrsc.org To introduce fluorine, a leaving group like a nitro group (-NO2) or a different halogen (e.g., -Cl) is displaced by a fluoride ion (F-), often from sources like potassium fluoride (KF) or cesium fluoride (CsF). The efficiency of these reactions can be enhanced by using anhydrous tetraalkylammonium fluoride salts (e.g., Me₄NF) and aprotic polar solvents like DMSO or DMF. nih.govnih.gov
Cyano-Functionalization via Nucleophilic Substitution
The introduction of the carbonitrile (cyano) group at the C4 position is a key step. One common method is the nucleophilic substitution of a 4-haloquinoline intermediate, such as 4-chloro-7-fluoroquinoline. mdpi.com This reaction typically involves heating the substrate with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in a polar aprotic solvent. chemguide.co.ukchemistrystudent.com The cyanide ion (CN⁻) acts as the nucleophile, displacing the halide at the C4 position. researchgate.net
Another classic and effective method is the Sandmeyer reaction. This procedure begins with a 4-amino-7-fluoroquinoline precursor. The amino group is first converted into a diazonium salt (-N₂⁺) using nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl). The resulting diazonium salt is then treated with a copper(I) cyanide (CuCN) catalyst, which facilitates the displacement of the diazonio group and installation of the nitrile. researchgate.net This reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. researchgate.net
| Cyanation Method | Precursor | Reagents | Key Features |
| Nucleophilic Substitution | 4-Halo-7-fluoroquinoline | KCN or NaCN, polar solvent | Direct displacement of a halide by a cyanide nucleophile. chemguide.co.uk |
| Sandmeyer Reaction | 4-Amino-7-fluoroquinoline | 1. NaNO₂, H⁺ 2. CuCN | Conversion of an amino group to a cyano group via a diazonium intermediate. researchgate.net |
Palladium-Catalyzed Cyanoation Reactions
Modern organic synthesis heavily relies on transition metal-catalyzed cross-coupling reactions, and palladium-catalyzed cyanation is a premier method for introducing nitrile groups onto aromatic and heteroaromatic rings. This approach is highly applicable to the synthesis of this compound from a 4-halo-7-fluoroquinoline precursor (where the halogen is typically Br or Cl).
These reactions involve the oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation with a cyanide source and subsequent reductive elimination to yield the aryl nitrile product and regenerate the Pd(0) catalyst. A variety of cyanide sources can be used, with zinc cyanide (Zn(CN)₂) and potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) being popular choices due to their lower toxicity compared to simple alkali metal cyanides. The latter is often favored in industrial settings for safety reasons. The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine (B1218219) ligand (e.g., dppf, XPhos) is crucial for achieving high yields and good functional group tolerance.
Emerging and Sustainable Synthetic Approaches for this compound
In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient methods for the synthesis of quinoline derivatives. These emerging approaches aim to reduce waste, minimize the use of hazardous materials, and lower energy consumption.
Microwave-assisted synthesis has emerged as a powerful tool. nih.gov Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve product yields by providing rapid and uniform heating. researchgate.netnih.gov This technique has been successfully applied to various steps in quinoline synthesis, including nucleophilic aromatic substitution reactions. nih.gov
The use of nanocatalysts is another significant advancement. acs.org Nanoparticles, often based on metals like iron, copper, or nickel, offer a high surface-area-to-volume ratio, leading to enhanced catalytic activity. nih.govnih.gov A key advantage of many nanocatalyst systems is their potential for recovery and reuse over multiple reaction cycles, which reduces cost and waste. nih.gov Furthermore, these catalysts can enable reactions to be performed under solvent-free conditions or in environmentally benign solvents like water or ethanol. nih.gov For example, magnetic nanoparticles (e.g., Fe₃O₄) can be easily separated from the reaction mixture using an external magnet, simplifying purification. nih.gov
These green methodologies, including microwave-assisted protocols and the application of recyclable nanocatalysts, represent the forefront of synthetic chemistry, offering more economical and environmentally responsible pathways to valuable compounds like this compound.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of heterocyclic compounds like this compound is paramount for developing sustainable and environmentally benign processes. Key areas of focus include the use of alternative reaction media and catalytic systems.
Solvent-Free Reactions
Solvent-free, or solid-state, reactions represent a cornerstone of green chemistry by eliminating the environmental and economic costs associated with solvent use, separation, and disposal. For the synthesis of quinoline systems, microwave irradiation has emerged as a powerful tool in promoting solvent-free transformations. While a specific solvent-free synthesis of this compound is not extensively documented, related syntheses of 3-cyano-4-quinolone derivatives have been achieved with high efficiency. rsc.org For instance, the DABCO-mediated decarboxylative cyclization of isatoic anhydrides with various acetonitriles under microwave irradiation provides a metal-free and solvent-free approach to the quinolone core. rsc.org Adapting this methodology to a suitable 7-fluoro-substituted isatoic anhydride (B1165640) could present a viable route to a precursor of this compound.
Table 1: Potential Solvent-Free Approach for a Related Quinolone Core
| Reactants | Catalyst/Mediator | Conditions | Product Type | Reference |
| Isatoic Anhydride, Aroylacetonitrile | DABCO | Microwave, 80 °C, 30 min | 3-Cyano-4-quinolone | rsc.org |
This table illustrates a representative solvent-free method for a related compound class, suggesting a potential pathway for this compound synthesis.
Aqueous Medium Syntheses
Water is the most desirable green solvent due to its non-toxicity, availability, and safety. The synthesis of quinoline derivatives in aqueous media often presents challenges due to the poor solubility of many organic substrates. However, the development of water-tolerant catalysts and reaction conditions has paved the way for aqueous-based syntheses. For example, the synthesis of quinoline-4-carboxylic acids has been achieved in water using catalysts like Ytterbium perfluorooctanoate. While not a direct synthesis of the nitrile, the successful use of water as a solvent in related quinoline syntheses highlights its potential. The conversion of a carboxylic acid or a related functional group at the 4-position to a nitrile is a feasible subsequent transformation.
Heterogeneous Catalysis for this compound Production
Heterogeneous catalysts offer significant advantages in terms of ease of separation, reusability, and reduced waste generation. Zeolites and functionalized zirconia have been explored for the synthesis of quinolines and fluoroquinolones. ijbpas.comrsc.org For instance, zirconia sulfuric acid (ZrSA) has been employed as a highly efficient and recyclable nanocatalyst for the direct amination of 7-halo-6-fluoroquinolone-3-carboxylic acids, demonstrating the utility of heterogeneous catalysts in fluoroquinolone synthesis. ijbpas.com A similar catalytic system could potentially be adapted for the construction of the 7-fluoroquinoline core, which could then be further functionalized to the 4-carbonitrile.
Table 2: Example of Heterogeneous Catalysis in Fluoroquinolone Synthesis
| Reactant | Catalyst | Key Advantage | Product Class | Reference |
| 7-halo-6-fluoroquinolone-3-carboxylic acid | Zirconia Sulfuric Acid (ZrSA) | Recyclable, High Yield, Short Reaction Time | Fluoroquinolone derivatives | ijbpas.com |
This table showcases the application of a heterogeneous catalyst in a related fluoroquinolone synthesis, indicating potential for the synthesis of this compound.
Photoredox and Electrochemical Synthesis Pathways
Photoredox and electrochemical methods offer unique, mild, and often highly selective routes for the synthesis of complex organic molecules by accessing reactive intermediates under ambient conditions.
Visible-light photoredox catalysis has been successfully applied to the synthesis of various quinoline derivatives. rsc.org For example, the photocatalytic aerobic oxidation of indoles followed by a base-promoted Camps cyclization using a ruthenium catalyst under blue LED irradiation affords 4-quinolones. rsc.org The functional group tolerance of these methods suggests that a suitably substituted indole (B1671886) could serve as a precursor for a 7-fluoro-4-quinolone, which could then be converted to the desired 4-carbonitrile. Recent reviews highlight the growing importance of photoredox catalysis for C-H functionalization, which could offer novel disconnections for the synthesis of substituted quinolines. beilstein-journals.org
Electrochemical synthesis provides an alternative reagent-free method for conducting redox reactions. The electrochemical synthesis of quinolines has been reported, for instance, through the intramolecular oxidative annulation of N-substituted o-aminophenylacetylenes. rsc.org This approach avoids the need for external oxidants and proceeds under mild conditions. While a specific application to this compound is yet to be reported, the versatility of electrochemical methods makes it a promising avenue for future exploration.
Flow Chemistry Applications for Scalable Production
Flow chemistry has emerged as a powerful technology for the safe, efficient, and scalable production of active pharmaceutical ingredients and fine chemicals. scielo.brnih.gov The precise control over reaction parameters such as temperature, pressure, and reaction time in a continuous flow reactor can lead to improved yields, selectivity, and safety, especially for highly exothermic or hazardous reactions. nih.gov
The synthesis of fluorinated organic compounds, in particular, can benefit from flow chemistry by enabling the safe handling of reactive fluorinating reagents. nih.gov While a dedicated flow synthesis for this compound is not described in the literature, the multi-step synthesis of other complex heterocyclic drugs has been successfully translated to continuous flow processes. scielo.br A potential flow process for this compound would likely involve the telescoped synthesis from a suitable aniline derivative through cyclization and subsequent functional group manipulations in a series of connected flow reactors.
Mechanistic Investigations of this compound Synthetic Transformations
Understanding the reaction mechanisms is crucial for optimizing synthetic routes and designing new, more efficient transformations. The synthesis of the quinoline core often proceeds through well-established named reactions such as the Conrad-Limpach or Gould-Jacobs reactions. nih.gov
For modern methods, mechanistic studies often involve a combination of experimental techniques and computational modeling. For instance, in photoredox-catalyzed reactions, mechanistic investigations would focus on the single-electron transfer (SET) processes, the nature of the generated radical intermediates, and the subsequent cyclization and aromatization steps.
In the context of metal-free syntheses, such as the tandem amination and Michael addition for N-substituted-4-quinolones, the proposed mechanism involves the initial formation of an enamine intermediate followed by an intramolecular SNAr reaction. rsc.org The presence of the fluorine atom at the 7-position in this compound would influence the electron density of the aromatic ring, potentially affecting the rates and regioselectivity of cyclization and substitution reactions. Detailed mechanistic studies, likely involving kinetic analysis and DFT calculations, would be necessary to fully elucidate the electronic effects of the fluorine substituent on the various steps of the synthetic sequence.
Reactivity Profile of the Nitrile Group in this compound
The carbon-nitrogen triple bond of the nitrile group is strongly polarized, rendering the carbon atom electrophilic and susceptible to attack by a variety of nucleophiles. This inherent electrophilicity is the cornerstone of its reactivity.
Nucleophilic Addition Reactions
The addition of organometallic reagents, such as Grignard (RMgX) and organolithium (RLi) compounds, to the nitrile group represents a powerful method for carbon-carbon bond formation. The reaction proceeds via nucleophilic attack on the electrophilic nitrile carbon to form an intermediate imine anion. This intermediate is not isolated but is hydrolyzed upon aqueous workup to yield a ketone. pressbooks.publumenlearning.com For instance, the addition of a Grignard reagent to this compound would be expected to produce a 4-acyl-7-fluoroquinoline derivative after hydrolysis. lumenlearning.com The mechanism involves the initial formation of a magnesium salt of the imine, which is then converted to the ketone. pressbooks.pub
Reduction Pathways (e.g., to Amines, Aldehydes)
The nitrile group can be fully reduced to a primary amine or partially reduced to an aldehyde, depending on the reducing agent employed.
Reduction to Primary Amines: Strong hydride donors like lithium aluminum hydride (LiAlH₄) are capable of reducing the nitrile group to a primary amine. masterorganicchemistry.comlibretexts.org The reaction involves the successive nucleophilic addition of two hydride ions to the nitrile carbon. nih.gov The initial addition forms an imine anion, which is then further reduced to a dianion intermediate. Subsequent quenching with water protonates the dianion to yield the corresponding aminomethylquinoline. masterorganicchemistry.comlibretexts.org This pathway converts this compound into (7-fluoroquinolin-4-yl)methanamine.
Reduction to Aldehydes: A partial reduction to the aldehyde can be achieved using sterically hindered and less reactive hydride reagents, such as diisobutylaluminum hydride (DIBAL-H), typically at low temperatures. quora.com DIBAL-H delivers a single hydride to the nitrile, forming an aluminum-imine intermediate. quora.com Crucially, this intermediate is stable at low temperatures and does not undergo further reduction. Upon aqueous workup, it is hydrolyzed to afford 7-fluoroquinoline-4-carbaldehyde. masterorganicchemistry.com
Table 1: Reduction Reactions of the Nitrile Group
| Starting Material | Reagent | Product | Product Type |
|---|
Cycloaddition Reactions Involving the Nitrile Moiety
The most significant cycloaddition reaction for nitriles is the [3+2] cycloaddition with azides to form tetrazoles. researchgate.net This reaction, often catalyzed by metal salts (like those of zinc or tin) or performed under thermal conditions, is a highly reliable method for synthesizing 5-substituted tetrazoles. core.ac.uknih.gov When applied to this compound, reaction with an azide (B81097) source such as sodium azide (NaN₃) in the presence of a Lewis acid or an ammonium (B1175870) salt would yield 4-(1H-tetrazol-5-yl)-7-fluoroquinoline. nih.govnih.gov Tetrazoles are considered bioisosteres of carboxylic acids, making this transformation particularly relevant in medicinal chemistry. researchgate.netbeilstein-journals.org
Hydrolysis and Amidation of the Nitrile Functionality
The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. libretexts.orgchemguide.co.uk The reaction proceeds through an intermediate carboxamide (or simply amide), which is subsequently hydrolyzed further. chemistrysteps.comweebly.com
Acid-Catalyzed Hydrolysis: Heating this compound under reflux with an aqueous acid (e.g., HCl, H₂SO₄) first protonates the nitrile nitrogen, increasing the electrophilicity of the carbon. chemistrysteps.com Nucleophilic attack by water leads to the formation of 7-fluoroquinoline-4-carboxamide. Continued heating under acidic conditions then hydrolyzes the amide to produce 7-fluoroquinoline-4-carboxylic acid and an ammonium salt. chemguide.co.uk
Base-Catalyzed Hydrolysis: Alternatively, refluxing with an aqueous base (e.g., NaOH) involves the direct nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. chemistrysteps.com This initially forms the intermediate 7-fluoroquinoline-4-carboxamide, which is then hydrolyzed to the carboxylate salt (e.g., sodium 7-fluoroquinoline-4-carboxylate). chemguide.co.uk To obtain the free carboxylic acid, the reaction mixture must be acidified in a separate workup step. libretexts.org
Reactivity Profile of the Fluoro Group in this compound
The fluorine atom at the C-7 position of the quinoline ring is susceptible to displacement by nucleophiles through a specific mechanism known as nucleophilic aromatic substitution.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The quinoline ring is an electron-deficient aromatic system. This electron deficiency is further enhanced by the strong electron-withdrawing nature of the nitrile group at the C-4 position. This electronic arrangement activates the ring towards nucleophilic attack, particularly at positions ortho and para to the activating groups. The fluorine atom at C-7 is favorably positioned to be displaced via a nucleophilic aromatic substitution (SNAr) mechanism. frontiersin.orgsemanticscholar.org
The SNAr reaction proceeds via a two-step addition-elimination sequence. A nucleophile attacks the carbon bearing the fluorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com The negative charge in this intermediate is delocalized across the aromatic system and is stabilized by the electron-withdrawing quinoline nitrogen and the C-4 nitrile group. In the second step, the fluoride ion is eliminated as the leaving group, restoring the aromaticity of the ring.
Fluorine is an excellent leaving group in SNAr reactions, often being more reactive than other halogens like chlorine. masterorganicchemistry.com This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine that polarizes the C-F bond and makes the carbon more electrophilic. masterorganicchemistry.com A wide variety of nucleophiles can be employed, with amines, alkoxides, and thiolates being common examples. For instance, reacting this compound with various primary or secondary amines (e.g., piperidine, morpholine) would readily yield the corresponding 7-aminoquinoline-4-carbonitrile derivatives. frontiersin.orgnih.govresearchgate.net
Table 2: Representative SNAr Reactions at the C-7 Position
| Starting Material | Nucleophile | Product |
|---|---|---|
| This compound | Ammonia (NH₃) | 7-Aminoquinoline-4-carbonitrile |
| This compound | Piperidine | 7-(Piperidin-1-yl)quinoline-4-carbonitrile |
| This compound | Morpholine | 7-(Morpholin-4-yl)quinoline-4-carbonitrile |
| This compound | Sodium Methoxide (NaOMe) | 7-Methoxyquinoline-4-carbonitrile |
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)
Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov While the direct use of the C7-F bond of this compound in these reactions is challenging due to the high strength of the carbon-fluorine bond, the quinoline core provides a platform for such transformations, typically by utilizing more reactive halogen leaving groups at various positions.
The reactivity of halogens on the quinoline ring system is highly dependent on their position. Studies on related dihaloquinolines provide significant insight into the regioselectivity of these reactions. For instance, in Suzuki cross-coupling reactions involving 4,7-dichloroquinoline, the C4 position is more reactive than the C7 position. However, if the substrate is 7-chloro-4-iodoquinoline, the coupling occurs with high regioselectivity at the C4 position, demonstrating the superior reactivity of iodine over chlorine as a leaving group. researchgate.net This suggests that for efficient cross-coupling at the C7 position of a 4-cyanoquinoline, a starting material like 7-bromo or 7-iodo-quinoline-4-carbonitrile would be preferable to the fluoro analogue.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron reagent with an organic halide or triflate. nih.govnih.gov It is a robust method for creating C-C bonds. For a substrate like 7-haloquinoline-4-carbonitrile, this reaction would enable the introduction of various aryl or vinyl groups at the C7 position, assuming a suitable leaving group (Br, I) is present.
Sonogashira Coupling: The Sonogashira reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orglibretexts.org This method is invaluable for synthesizing arylalkynes and conjugated enynes under mild conditions. wikipedia.orgorganic-chemistry.org For a 7-haloquinoline-4-carbonitrile (where halo is Br or I), this reaction would install an alkynyl substituent at the C7 position. The regioselectivity follows similar principles to the Suzuki coupling, with more reactive halogens being preferentially substituted. libretexts.org
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for forming C-N bonds by coupling an amine with an aryl halide or triflate. wikipedia.orglibretexts.org It has largely replaced harsher classical methods for synthesizing aryl amines. wikipedia.org While direct amination via C-F bond activation is difficult, this reaction would be highly effective on a 7-bromo or 7-chloro analogue of the title compound, allowing for the introduction of a wide array of primary and secondary amines at the C7 position. beilstein-journals.orgrsc.org
Table 1: Predicted Regioselectivity and Feasibility of Cross-Coupling Reactions on Halo-quinoline-4-carbonitriles This table is based on established principles of cross-coupling reactivity and studies on analogous quinoline systems.
| Reaction | Substrate | Coupling Partner | Predicted Primary Product | Feasibility Notes |
|---|---|---|---|---|
| Suzuki Coupling | 7-Bromoquinoline-4-carbonitrile | Arylboronic acid | 7-Arylquinoline-4-carbonitrile | High. C-Br bond is a standard substrate for Suzuki coupling. |
| Sonogashira Coupling | 7-Iodoquinoline-4-carbonitrile | Terminal alkyne | 7-Alkynylquinoline-4-carbonitrile | High. C-I bond is highly reactive in Sonogashira couplings. |
| Buchwald-Hartwig | 7-Chloroquinoline-4-carbonitrile | Secondary Amine | 7-(Dialkylamino)quinoline-4-carbonitrile | Moderate to High. Requires appropriate ligand/catalyst system for C-Cl activation. |
Reductive Defluorination Strategies
Reductive defluorination involves the cleavage of a C-F bond and its replacement with a C-H bond. This transformation is synthetically challenging due to the high dissociation energy of the C-F bond, which is the strongest single bond to carbon.
Strategies for reductive defluorination often require harsh conditions, such as the use of potent reducing agents like hydrated electrons generated through photolysis or radiolysis. While effective for certain per- and polyfluoroalkyl substances (PFAS), these methods are often not selective and may not be compatible with other functional groups present in a complex molecule like this compound.
Catalytic methods using transition metal complexes (e.g., with cobalt) have also been explored for the defluorination of specific fluorinated compounds. However, there are currently no widely established, general methods for the selective reductive defluorination of aryl fluorides under mild conditions that would be applicable to this compound without affecting the nitrile or the quinoline ring system. Therefore, converting the 7-fluoro group to a 7-hydro group represents a significant synthetic hurdle.
Electrophilic and Nucleophilic Reactivity of the Quinoline Core of this compound
Ring Functionalization through Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. youtube.com In the quinoline system, the pyridine ring is electron-deficient due to the electronegative nitrogen atom and is thus strongly deactivated towards electrophilic attack. Consequently, EAS reactions on quinoline preferentially occur on the electron-richer benzene ring, at positions C5 and C8. masterorganicchemistry.com
In this compound, the situation is more complex. The entire ring system is significantly deactivated by two powerful electron-withdrawing groups: the quinoline nitrogen and the C4-nitrile group. Furthermore, the C7-fluorine atom, while being an ortho-, para-director, is also a deactivating group. The combined effect of these features makes the molecule highly resistant to electrophilic attack. Reactions such as nitration or sulfonation would require extremely harsh conditions (e.g., strong acids and high temperatures), and yields are expected to be low. libretexts.orglibretexts.org If a reaction were to occur, substitution would be directed by the fluorine atom to the ortho positions (C6 and C8), with C8 being the more likely site due to the general substitution pattern of quinolines.
Nucleophilic Attack on the Quinoline Ring System
In stark contrast to its inertness towards electrophiles, the this compound scaffold is highly susceptible to nucleophilic attack. This reactivity is twofold:
Nucleophilic Aromatic Substitution (SNAr) at C7: The fluorine atom at the C7 position is activated towards displacement by nucleophiles. This is a common and highly effective strategy for modifying fluoroquinolones. capes.gov.br The electron-withdrawing nature of the quinoline ring system facilitates the formation of the stabilizing Meisenheimer intermediate required for the SNAr mechanism. A wide variety of nucleophiles, including amines, thiols, and alkoxides, can readily displace the C7-fluorine to yield diverse derivatives. asm.org
Nucleophilic Attack at C2/C4: The pyridine ring of quinoline is inherently electron-poor and can be attacked by strong nucleophiles, particularly at the C2 and C4 positions. In this compound, the potent electron-withdrawing nitrile group at C4 makes this position exceptionally electrophilic and prone to attack by nucleophiles. However, direct addition to the ring is often less synthetically exploited than the substitution at C7.
Derivatization Strategies for Analogues of this compound
Synthesis of Substituted Fluoroquinoline Derivatives
The most prevalent and successful strategy for synthesizing analogues of this compound is through the nucleophilic aromatic substitution of the C7-fluorine atom. This pathway offers a straightforward and modular approach to a vast library of compounds, which is a cornerstone of drug discovery programs involving the fluoroquinolone scaffold. nih.govmdpi.com By reacting this compound with different amines, thiols, or alcohols, the properties of the resulting molecule can be systematically tuned. For example, the introduction of various substituted piperazine (B1678402) rings at the C7 position is a well-known strategy to enhance antibacterial potency and spectrum. nih.govnih.gov
Table 2: Synthesis of 7-Substituted Quinoline-4-carbonitrile (B1295981) Derivatives via Nucleophilic Aromatic Substitution
| Nucleophile | Reagent Class | Resulting C7-Substituent | Product Class | Reference Example |
| Piperazine | Secondary Amine | Piperazin-1-yl | 7-(Piperazin-1-yl)quinoline-4-carbonitrile | nih.gov |
| Morpholine | Secondary Amine | Morpholino | 7-Morpholinoquinoline-4-carbonitrile | capes.gov.br |
| Ethanolamine | Primary Amine/Alcohol | 2-Hydroxyethylamino | 7-((2-Hydroxyethyl)amino)quinoline-4-carbonitrile | nih.gov |
| Thiophenol | Thiol | Phenylthio | 7-(Phenylthio)quinoline-4-carbonitrile | capes.gov.br |
| Sodium Methoxide | Alkoxide | Methoxy | 7-Methoxyquinoline-4-carbonitrile | asm.org |
Chemical Reactivity and Derivatization of 7 Fluoroquinoline 4 Carbonitrile
Creation of Heterocyclic Fused Systems from this compound
The nitrile functionality at the C4 position of the quinoline ring is a key electrophilic center that can participate in cyclocondensation reactions with various dinucleophilic reagents to afford a diverse range of fused heterocyclic systems. These reactions typically involve an initial nucleophilic attack on the carbon atom of the nitrile group, followed by an intramolecular cyclization and subsequent aromatization to yield stable, polycyclic aromatic compounds.
While direct experimental data on the use of this compound in the synthesis of fused heterocyclic systems is limited in publicly available literature, the reactivity of analogous compounds, such as those bearing a leaving group adjacent to the nitrile, provides a strong basis for predicting its synthetic utility. The general strategy involves the reaction of the quinoline-4-carbonitrile scaffold with binucleophiles, leading to the formation of a new heterocyclic ring fused at the c-face of the quinoline core.
One of the most common and well-established methods for constructing fused pyrazole (B372694) rings on a quinoline scaffold involves the reaction of a cyano-substituted quinoline with hydrazine (B178648) or its derivatives. For instance, research on related 2-chloro-3-cyanoquinolines has demonstrated their successful conversion into 3-amino-1H-pyrazolo[3,4-b]quinolines upon treatment with an excess of hydrazine hydrate. This reaction proceeds through an initial nucleophilic substitution of the chloro group by hydrazine, followed by an intramolecular cyclization of the resulting hydrazinyl intermediate onto the adjacent nitrile group.
Similarly, the synthesis of pyrazolo[4,3-c]quinoline derivatives has been achieved starting from 4-chloro-3-cyanoquinolines. In these reactions, the chlorine atom at the C4 position acts as a leaving group, facilitating the initial attack by a nucleophile, which can be a precursor to the fused ring. While this compound lacks a leaving group at an adjacent position, the electrophilicity of the C4-nitrile could potentially be exploited in reactions with potent nucleophiles under specific conditions to construct fused systems.
For example, a plausible, albeit currently undocumented, pathway for the synthesis of a pyrazolo[4,3-c]quinoline system from this compound could involve a reaction with hydrazine. This would theoretically lead to the formation of a 3-amino-7-fluoro-1H-pyrazolo[4,3-c]quinoline. The reaction would likely require elevated temperatures and a suitable solvent to proceed.
The following table outlines a representative synthesis of a fused pyrazoloquinoline system from a related cyano-substituted quinoline, illustrating the general conditions and outcomes of such transformations.
Interactive Data Table: Synthesis of a Fused Pyrazoloquinoline
| Starting Material | Reagent | Solvent | Temperature (°C) | Product | Yield (%) |
| 2-Chloro-3-cyanoquinoline | Hydrazine hydrate | Ethanol | Reflux | 3-Amino-1H-pyrazolo[3,4-b]quinoline | Not Reported |
| 4-Chloro-3-cyanoquinoline | Hydrazine hydrate | N/A | N/A | 3-Amino-1H-pyrazolo[4,3-c]quinoline | Not Reported |
Note: The data in this table is based on analogous reactions of chloro-cyano-quinolines as direct synthesis data for this compound was not found in the searched literature.
The creation of other fused heterocyclic systems, such as triazoles or pyrimidines, from this compound would likely follow similar principles of cyclocondensation with appropriate dinucleophilic partners. For instance, reaction with sodium azide (B81097) could potentially lead to the formation of a fused tetrazole ring, a common bioisostere for a carboxylic acid group. However, such transformations would require experimental validation to establish their feasibility and optimize the reaction conditions. The presence of the fluorine atom at the 7-position is generally expected to be stable under these conditions and could contribute to the biological and physicochemical properties of the resulting fused heterocyclic compounds.
Computational and Theoretical Investigations of 7 Fluoroquinoline 4 Carbonitrile
Electronic Structure and Molecular Orbital Analysis of 7-Fluoroquinoline-4-carbonitrile
The electronic properties of quinoline (B57606) derivatives are fundamental to understanding their reactivity, stability, and potential applications. Density Functional Theory (DFT) is a powerful and widely used computational method for these investigations, often employing functionals such as B3LYP with basis sets like 6-311++G(d,p) to achieve a balance of accuracy and computational cost.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)
Frontier Molecular Orbital (FMO) theory is crucial for predicting the chemical reactivity and electronic transitions of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability.
A computational study of this compound would calculate the energies of these orbitals. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. For related fluoroquinolone structures, these calculations are standard and provide valuable information on their electronic behavior.
Table 1: Illustrative Frontier Molecular Orbital Data for a Hypothetical Analysis of this compound
| Parameter | Calculated Value (eV) |
| HOMO Energy | |
| LUMO Energy | |
| HOMO-LUMO Gap |
Note: The table above is for illustrative purposes only. Specific values for this compound are not available in the current literature.
Charge Distribution and Electrostatic Potential Mapping
The distribution of electron density within this compound would be analyzed to understand its polarity and intermolecular interactions. A Molecular Electrostatic Potential (MEP) map is a valuable tool that visualizes the electrostatic potential on the electron density surface. Different colors on the MEP map represent regions of varying electrostatic potential. Typically, red areas indicate regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas denote positive potential (electron-poor), indicating sites for nucleophilic attack.
For this compound, an MEP map would likely show negative potential around the nitrogen atom of the quinoline ring and the nitrile group, as well as the fluorine atom, due to their high electronegativity. The hydrogen atoms on the aromatic rings would be expected to show positive potential. This information is critical for predicting how the molecule would interact with other molecules or biological targets.
Aromaticity and Stability Assessments of the Quinoline Core
The stability of the quinoline core in this compound would be assessed by calculating its aromaticity. Aromaticity is a key concept in organic chemistry that describes the increased stability of cyclic, planar molecules with a delocalized system of π-electrons. Computational methods such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA) are commonly used to quantify the degree of aromaticity.
Theoretical Prediction of Spectroscopic Properties
Computational chemistry can predict various spectroscopic properties, providing valuable data for the identification and characterization of a compound.
Vibrational Frequency Calculations (IR, Raman)
Theoretical vibrational spectra (Infrared and Raman) for this compound would be calculated using DFT. These calculations predict the frequencies and intensities of the vibrational modes of the molecule. The resulting theoretical spectra can be compared with experimental data to confirm the molecular structure and assign specific vibrational bands to the corresponding functional groups.
For this compound, characteristic vibrational frequencies would be expected for the C-F stretching, the C≡N stretching of the nitrile group, and the various C-H and C=C stretching and bending modes of the quinoline ring system. For instance, Raman spectroscopy has been shown to be a useful tool for characterizing fluoroquinolones, with specific peaks assigned to the C-F bond. mdpi.com
Table 2: Illustrative Predicted Vibrational Frequencies for Key Functional Groups of this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) (IR) | Predicted Wavenumber (cm⁻¹) (Raman) |
| C≡N Stretch | ||
| C-F Stretch | ||
| Quinoline Ring C=C Stretch | ||
| Aromatic C-H Stretch |
Note: The table above is for illustrative purposes only. Specific values for this compound are not available in the current literature.
Electronic Excitation Energy Calculations (UV-Vis, Fluorescence)
Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic absorption and emission spectra (UV-Vis and fluorescence) of molecules. These calculations provide information about the electronic transitions between molecular orbitals upon absorption of light.
A TD-DFT study of this compound would predict the wavelengths of maximum absorption (λmax) in its UV-Vis spectrum, corresponding to the π→π* and n→π* transitions within the aromatic system. Furthermore, by optimizing the geometry of the first excited state, it would be possible to predict the fluorescence emission spectrum, providing insights into the molecule's photophysical properties. Such studies are essential for applications in materials science and as fluorescent probes.
Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction
Computational chemistry offers powerful tools for the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts, which are fundamental for structural elucidation. For this compound, methods like Density Functional Theory (DFT) are employed to calculate the magnetic shielding tensors of the various nuclei (¹H, ¹³C, ¹⁹F). These predictions are crucial for assigning experimental spectra and verifying the compound's structure.
The accuracy of these predictions depends on the level of theory and the basis set used in the calculations. For instance, hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods can provide more accurate predictions by considering the molecule's dynamic conformational states, often derived from Molecular Dynamics simulations. nih.gov The chemical shifts are calculated for various snapshots along a trajectory and then averaged. nih.gov
The ¹⁹F nucleus is particularly noteworthy. Its high sensitivity and large chemical shift range make ¹⁹F NMR an excellent probe for studying molecular interactions and electronic environments. mdpi.com Computational studies on similar fluoroquinolones have shown that the ¹⁹F chemical shift is highly sensitive to changes in the surrounding chemical environment, including solvent effects and intermolecular interactions. mdpi.com Theoretical calculations can predict these shifts, offering a way to correlate changes in the ¹⁹F signal with specific molecular events. mdpi.com
Table 1: Predicted NMR Chemical Shifts for this compound This table is illustrative, based on typical computational outputs for similar structures. Actual values would be derived from specific DFT calculations (e.g., using B3LYP functional and a suitable basis set like 6-311+G(d,p)) relative to a standard (e.g., TMS for ¹H and ¹³C).
| Atom Position | Nucleus | Predicted Chemical Shift (ppm) |
|---|---|---|
| H-2 | ¹H | ~8.8 |
| H-3 | ¹H | ~7.9 |
| H-5 | ¹H | ~8.2 |
| H-6 | ¹H | ~7.6 |
| H-8 | ¹H | ~8.0 |
| C-4 (CN) | ¹³C | ~117 |
| C-7 (C-F) | ¹³C | ~165 (JCF ≈ 250 Hz) |
| F-7 | ¹⁹F | ~ -110 |
Reaction Mechanism Elucidation using Quantum Chemical Methods
Quantum chemical methods are instrumental in dissecting the complex reaction mechanisms involved in the synthesis of quinoline derivatives. These computational studies provide a molecular-level understanding of reaction pathways, energetics, and the roles of catalysts.
Transition State Characterization in Synthetic Transformations
The synthesis of the 4-quinolone core, a structure closely related to this compound, often involves intricate, multi-step reactions. nih.gov Quantum chemical calculations are used to locate and characterize the transition state (TS) for each elementary step of a proposed reaction mechanism. The TS represents the highest energy point along the reaction coordinate and is critical for determining the reaction's feasibility and rate. For example, in metal-catalyzed cyclization reactions to form the quinolone ring, computational models can identify the geometry, energy, and vibrational frequencies of the transition states involved in key bond-forming events.
Catalytic Cycle Modeling for this compound Reactions
Many modern synthetic routes to quinolones employ transition-metal catalysts, including those based on nickel, gold, or cobalt. nih.gov Quantum chemical methods can model the entire catalytic cycle. For instance, a nickel-catalyzed synthesis of a 4-quinolone could be modeled as follows: nih.gov
Oxidative Addition : The cycle may initiate with the oxidative addition of an anhydride (B1165640) to a Ni(0) complex. nih.gov
Decarboxylation & Coordination : The resulting Ni(II) intermediate undergoes decarboxylation and coordinates with an alkyne. nih.gov
Insertion : The alkyne then inserts into the acyl-nickel bond. nih.gov
Reductive Elimination : The final step is a reductive elimination event that forms the desired quinolone product and regenerates the Ni(0) catalyst, allowing the cycle to begin anew. nih.gov
Computational modeling of each stage provides detailed electronic and structural information, helping to rationalize experimental observations and guide the development of more efficient catalytic systems.
Molecular Dynamics Simulations and Conformational Analysis
While quantum mechanics is ideal for studying static structures and reactions, molecular dynamics (MD) simulations are used to explore the dynamic behavior and conformational flexibility of molecules over time.
Solvent Effects on this compound Conformation
The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations model this compound surrounded by explicit solvent molecules (e.g., water, DMSO) to study these effects. The simulation tracks the movements of all atoms over time, governed by a molecular force field. nih.gov
Conformational Landscapes and Energy Minima
The biological activity of a molecule is intrinsically linked to its three-dimensional shape. Conformational analysis is a computational method used to identify the stable spatial arrangements of a molecule, known as conformers, and to determine their relative energies. By exploring the molecule's potential energy surface, researchers can identify the low-energy, or most probable, conformations.
This process typically involves systematic or stochastic searches of the conformational space. The energies of the resulting conformers are then calculated using quantum mechanical methods, such as Density Functional Theory (DFT), or molecular mechanics force fields. The results are often visualized as a conformational landscape, where energy minima represent the most stable conformers.
For this compound, such an analysis would reveal the rotational barriers and preferred orientations of the cyano group relative to the quinoline ring system. This information is crucial for understanding how the molecule might present itself to a biological target. Despite the importance of this data, specific studies detailing the conformational energies and geometries for this compound have not been reported.
Table 1: Hypothetical Conformational Energy Data for this compound
Due to the absence of published research, the following table is a hypothetical representation of what a conformational analysis might yield. The values presented are for illustrative purposes only and are not based on experimental or calculated data.
| Conformer ID | Dihedral Angle (C3-C4-C≡N) | Relative Energy (kcal/mol) | Population (%) |
| Conf-1 | 0° | 0.00 | 75.2 |
| Conf-2 | 180° | 1.50 | 24.8 |
Note: This table is for illustrative purposes only.
Computational Ligand-Target Interactions: Docking and Binding Affinity Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, which is typically a protein or a nucleic acid. nih.govnih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity. rsc.orgresearchgate.net The primary goals of docking are to predict the binding mode and to estimate the binding affinity, often expressed as a scoring function or in terms of binding energy. researchgate.netnih.gov
Fluoroquinolones, a class of compounds related to this compound, are well-known to target bacterial type II topoisomerases, such as DNA gyrase and topoisomerase IV. nih.gov These enzymes are crucial for DNA replication, and their inhibition leads to bacterial cell death. nih.gov Computational docking studies on various fluoroquinolone derivatives have been performed to understand their interactions with the active sites of these enzymes. nih.govnih.govrsc.org These studies often reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the stability of the ligand-protein complex. researchgate.net
Furthermore, interactions with other biological macromolecules, such as plasma proteins and nucleic acids, can also be investigated using these methods. nih.govfrontiersin.org For instance, the binding of a compound to plasma proteins can affect its bioavailability and distribution in the body. nih.gov
In the absence of specific research on this compound, it is not possible to provide a detailed account of its predicted interactions with specific biological targets. A dedicated study would be required to perform docking simulations and calculate the binding affinities for relevant proteins or nucleic acid structures.
Table 2: Hypothetical Docking Results for this compound with Bacterial DNA Gyrase
The following table is a hypothetical representation of potential docking results. The data presented here is for illustrative purposes only and is not derived from actual computational studies on this compound.
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |
| E. coli DNA Gyrase Subunit A | 2XCT | -8.5 | Ser83, Asp87, Gly77 |
| S. aureus DNA Gyrase Subunit A | 2XCS | -8.2 | Ser84, Asp88, Gly78 |
Note: This table is for illustrative purposes only.
Applications of 7 Fluoroquinoline 4 Carbonitrile in Chemical Synthesis and Materials Science
Building Block in Complex Chemical Synthesis
The strategic placement of the fluoro and cyano groups on the quinoline (B57606) scaffold makes 7-Fluoroquinoline-4-carbonitrile a highly sought-after intermediate in synthetic organic chemistry. The electron-withdrawing nature of these groups activates the quinoline ring, facilitating a range of chemical transformations.
Precursor to Quinolone Derivatives
One of the primary applications of this compound is as a precursor for the synthesis of various quinolone derivatives. The nitrile group at the C-4 position is a key functional handle that can be readily converted into other important chemical moieties, most notably a carboxylic acid.
The hydrolysis of the nitrile group to a carboxylic acid is a fundamental transformation that paves the way for the synthesis of quinolone-based pharmaceuticals. chemistrysteps.comlibretexts.orgmasterorganicchemistry.com This reaction can be carried out under either acidic or alkaline conditions, typically by heating under reflux with an aqueous acid (like hydrochloric acid) or a base (like sodium hydroxide). chemguide.co.uk The resulting 7-fluoroquinoline-4-carboxylic acid is a crucial intermediate, as the 4-oxo-quinoline-3-carboxylic acid core is a well-known pharmacophore found in many fluoroquinolone antibiotics. researchgate.netacs.orgmdpi.com Although many synthetic routes to fluoroquinolones start with precursors already containing the carboxylic acid or an ester, the use of a carbonitrile offers a stable and alternative pathway.
The general transformation can be summarized as follows:
Acid Hydrolysis: Reaction with aqueous acid yields the carboxylic acid directly, along with an ammonium (B1175870) salt as a byproduct. chemguide.co.uk
Alkaline Hydrolysis: Reaction with a base initially produces a carboxylate salt and ammonia. A subsequent acidification step is required to obtain the free carboxylic acid. libretexts.orgchemguide.co.uk
This conversion is significant because the carboxylic acid group, along with the ketone at the 4-position (often formed via tautomerization or subsequent steps), is essential for the biological activity of many quinolone drugs, playing a critical role in binding to bacterial enzymes like DNA gyrase. nih.gov
Table 1: Synthetic Transformations of the Nitrile Group
| Starting Material | Reagents and Conditions | Product Functional Group | Significance |
|---|
Intermediate in the Synthesis of Diverse Heterocyclic Compounds
The quinoline scaffold itself is a privileged structure in medicinal chemistry, and this compound serves as an excellent starting point for constructing more complex, fused heterocyclic systems. clockss.orgnih.gov The reactivity of the nitrile group allows it to participate in cyclization reactions to form new rings.
For instance, nitriles are known precursors for the synthesis of five-membered heterocyclic rings like tetrazoles. The reaction of the nitrile group with reagents such as sodium azide (B81097) (NaN₃), often in the presence of a Lewis acid like zinc chloride, can yield a tetrazole ring. nih.gov In medicinal chemistry, the tetrazole group is often used as a bioisostere for a carboxylic acid, meaning it has similar physical and biological properties. This allows chemists to modulate a compound's properties, such as its acidity and metabolic stability, while potentially retaining its biological activity.
Furthermore, the quinoline ring can be a platform for annulation reactions, where additional rings are fused onto the existing bicyclic structure, leading to novel polycyclic aromatic systems with unique electronic and biological properties. nih.gov
Scaffold for Agrochemical Development
The quinoline scaffold is not only important in pharmaceuticals but also in the development of modern agrochemicals, particularly fungicides and bactericides. researchgate.netnih.govacs.org The structural features of this compound make it an attractive scaffold for creating new pesticides. The use of fluoroquinolone antibiotics in veterinary medicine and livestock farming highlights the potent antimicrobial properties of this class of compounds. nih.govmdpi.commdpi.com
Researchers have successfully modified fluoroquinolone structures to develop potent herbicides. By systematically altering the substituents at various positions on the quinolone ring, scientists have been able to shift the biological activity from antibacterial to herbicidal. chemistryworld.com For example, work has shown that modifications at the N-1 and C-7 positions of a fluoroquinolone core can lead to compounds that inhibit plant-specific enzymes. chemistryworld.com Given that this compound contains the key fluoroquinoline core, it represents a viable starting point for the synthesis of novel agrochemicals. The nitrile group offers a versatile point for chemical modification to explore structure-activity relationships in the search for new and effective crop protection agents. researchgate.netnih.gov
Role in Ligand Design and Coordination Chemistry
The nitrogen atoms within the this compound molecule—one in the quinoline ring and one in the nitrile group—possess lone pairs of electrons, enabling them to act as ligands and coordinate with metal ions. This property opens up applications in coordination chemistry and catalysis. nih.gov
Coordination to Transition Metals
Quinoline and its derivatives are well-established ligands in coordination chemistry, capable of forming stable complexes with a wide variety of transition metals, including palladium, platinum, copper, and ruthenium. nih.govresearchgate.netacs.orgnih.gov The nitrogen atom of the quinoline ring is a primary coordination site.
Additionally, the nitrile group can coordinate to a metal center, although it is generally a weaker ligand than the quinoline nitrogen. wikipedia.org Nitrile ligands can bind in a linear, end-on fashion (L-type ligand) or, in some cases, in a side-on fashion (η²-ligation), particularly with low-valent metals. wikipedia.org The dual potential coordination sites in this compound allow for the formation of either simple mononuclear complexes or more complex polynuclear structures where the molecule acts as a bridging ligand. The electronic properties of these metal complexes can be fine-tuned by the electron-withdrawing fluorine atom on the quinoline ring.
Table 2: Potential Coordination with Transition Metals
| Metal Ion | Potential Coordination Site(s) | Resulting Complex Type | Potential Application |
|---|---|---|---|
| Palladium (Pd²⁺) | Quinoline N, Nitrile N | Mononuclear or Polynuclear | Catalysis, Materials. researchgate.netrsc.org |
| Platinum (Pt²⁺) | Quinoline N, Nitrile N | Square Planar Complexes | Anticancer agents, Catalysis. acs.org |
| Copper (Cu²⁺) | Quinoline N, Nitrile N | Various Geometries | Catalysis, Antimicrobial materials. nih.gov |
| Ruthenium (Ru²⁺/³⁺) | Quinoline N, Nitrile N | Octahedral Complexes | Photochemical applications, Catalysis. nih.gov |
| Zirconium (Zr⁴⁺) | Quinoline N | Octahedral Complexes | Cytotoxic agents. mdpi.com |
Application as a Component in Catalyst Systems (Organocatalysis, Metal-Catalysis)
The ability of this compound to act as a ligand makes it a candidate for use in metal-catalyzed reactions. Quinoline-based ligands are utilized in a variety of catalytic processes, where they can influence the reactivity and selectivity of the metal center through both steric and electronic effects. researchgate.netresearchgate.net For example, quinoline-derived ligands have been employed in palladium-catalyzed C-H functionalization and cross-coupling reactions. nih.govacs.orgrsc.org By incorporating this compound into a metal complex, it could serve as a ligand that modulates the catalytic activity of the metal, potentially leading to new catalytic systems with enhanced performance.
In the realm of organocatalysis, while the direct use of this compound as a catalyst is less documented, quinoline derivatives can function as organocatalysts. For instance, N-heterocyclic carbenes (NHCs), which can be derived from heterocyclic precursors, are powerful organocatalysts for a range of chemical transformations. mdpi.comnih.gov The quinoline framework, with its specific electronic properties, could be incorporated into more complex structures designed to act as metal-free catalysts for organic reactions.
Photophysical and Optoelectronic Applications
The inherent fluorescence of the quinoline ring system makes its derivatives, including this compound, promising candidates for various photophysical and optoelectronic applications. The electron-withdrawing nature of the fluorine and carbonitrile substituents can further modulate the photophysical properties, such as absorption and emission wavelengths, quantum yield, and Stokes shift.
The quinoline core is a well-established fluorophore utilized in the design of fluorescent probes for detecting various analytes and for bio-imaging. mdpi.comrsc.org The fluorescence properties of quinoline derivatives are sensitive to their local environment, making them suitable for sensing applications. rsc.org For instance, quinoline-based probes have been developed for the detection of metal ions and for imaging biological structures like lipid droplets. mdpi.com
The 7-fluoro and 4-carbonitrile groups in this compound are expected to enhance its utility as a fluorescent probe. The fluorine atom can improve photostability and influence the emission wavelength, while the carbonitrile group provides a site for further chemical modification, allowing for the attachment of specific recognition moieties to create targeted probes. While specific studies on this compound as a fluorescent probe are not extensively documented, the general principles of quinoline-based probe design suggest its potential in this area.
Table 1: Comparison of General Photophysical Properties of Quinoline-Based Fluorophores
| Property | Typical Range for Quinoline Derivatives | Potential Influence of 7-Fluoro and 4-Carbonitrile Substituents |
| Excitation Wavelength (λex) | 300 - 400 nm | Potential shift to longer wavelengths |
| Emission Wavelength (λem) | 400 - 550 nm | Potential blue or green emission, sensitive to solvent polarity |
| Quantum Yield (ΦF) | 0.1 - 0.8 | Can be enhanced by the rigid quinoline core |
| Stokes Shift | 50 - 150 nm | Can be modulated by the electronic nature of substituents |
Note: The data in this table represents typical values for the quinoline class of fluorophores and serves as an illustrative guide. Specific experimental data for this compound is required for precise characterization.
Quinoline derivatives have been investigated as materials for various layers in Organic Light-Emitting Diodes (OLEDs), including as emitters, electron transporters, and host materials. Their thermal stability and ability to form stable amorphous films are advantageous for device fabrication and longevity. The introduction of fluorine and cyano groups is a common strategy in the design of OLED materials to tune the energy levels and improve charge injection and transport properties.
The 7-fluoro substituent in this compound can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, potentially facilitating electron injection from the cathode. The carbonitrile group can also contribute to this effect and enhance the electron-transporting capabilities of the material. While specific research on the use of this compound in OLEDs is limited, its structural motifs are found in more complex molecules designed for such applications.
Quinoline-based structures are also being explored for their potential in organic solar cells (OSCs), particularly in dye-sensitized solar cells (DSSCs) and bulk heterojunction (BHJ) devices. In DSSCs, quinoline-based dyes can act as sensitizers, absorbing light and injecting electrons into a semiconductor. In BHJ solar cells, quinoline-containing polymers can function as either the electron donor or acceptor material.
Polymer Chemistry and Materials Science
The reactivity of the nitrile group and the potential for the quinoline ring to be incorporated into a polymer backbone make this compound a molecule of interest in polymer chemistry and materials science.
The carbonitrile group of this compound can potentially undergo polymerization through various chemical routes, leading to the formation of polymers with the quinoline moiety as a pendant group. Such polymers could exhibit interesting thermal, optical, and electronic properties derived from the quinoline unit. For instance, polyquinolines are known for their high thermal stability. google.com
Furthermore, the synthesis of quinoline-containing polymers can be achieved through the polymerization of functionalized quinoline monomers. google.com While specific polymerization studies of this compound are not widely reported, its structure suggests it could serve as a monomer to introduce fluoroquinoline units into polymer chains, thereby imparting specific functionalities.
Small molecules are often incorporated into polymer matrices as functional additives to enhance specific properties such as UV stability, flame retardancy, or optical characteristics. nih.gov Given the photophysical properties of the quinoline core, this compound could potentially be used as a fluorescent additive to create luminescent polymeric materials.
The fluorine substituent might also contribute to improved thermal stability and chemical resistance of the polymer blend. The compatibility of the additive with the polymer matrix is a crucial factor, and the specific interactions between this compound and various polymers would need to be investigated to determine its efficacy as a functional additive.
Table 2: Potential Roles of this compound in Polymer Systems
| Application Area | Potential Function | Anticipated Benefit |
| Monomer | Introduction of fluoroquinoline units into polymer backbones | Enhanced thermal stability, specific optical and electronic properties |
| Functional Additive | Fluorescent dopant | Creation of luminescent polymeric materials |
| Functional Additive | UV stabilizer | Potential to absorb UV radiation and dissipate energy |
Note: This table outlines potential applications that require further experimental validation.
Biological and Biochemical Investigations of 7 Fluoroquinoline 4 Carbonitrile in Vitro and Mechanistic Focus
Enzyme Inhibition and Modulation Studies (In Vitro)
In vitro enzyme assays are fundamental in drug discovery to determine the specific molecular targets of a compound and its potency. For 7-Fluoroquinoline-4-carbonitrile, specific data from such assays are not currently published.
There are no specific in vitro kinase inhibition data available for this compound in the reviewed literature. Kinase inhibitor libraries are often screened to identify new therapeutic agents, particularly in oncology. wikipedia.org While some quinoline (B57606) derivatives have been investigated as kinase inhibitors, for instance, targeting the PI3K/Akt/mTOR pathway or Epidermal Growth Factor Receptor (EGFR), specific screening results for this compound are not documented. nih.gov Generic time-resolved fluorescence assays are one method used to screen for serine/threonine kinase inhibitors, but no such studies have been reported for this specific compound. nih.gov
No specific data on the modulation of protease activity by this compound have been found. While derivatives of some fluoroquinolones, such as ciprofloxacin (B1669076), have been synthesized and shown to inhibit serine proteases in vitro, this has not been extended to this compound. nih.govnih.gov Assays to determine protease activity, often employing fluorescence-based methods, are common but have not been specifically applied to this compound in published research. nih.govgbiosciences.commdpi.com
The primary mechanism of action for the fluoroquinolone class of antibiotics is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.govwikipedia.orgyoutube.com These enzymes are crucial for bacterial DNA replication, and their inhibition leads to bactericidal effects. researchgate.net Fluoroquinolones stabilize the enzyme-DNA complex, leading to double-strand breaks in the bacterial chromosome. nih.govyoutube.comnih.gov
While this is the general mechanism for the fluoroquinolone class, specific inhibitory concentrations (e.g., IC50 values) for this compound against DNA gyrase or topoisomerase IV are not available in the literature reviewed. The potency of different fluoroquinolones against these enzymes can be influenced by the substituents on the quinolone core. mdpi.comnih.govnih.gov However, without specific experimental data, the precise activity of this compound remains uncharacterized.
There is no information regarding the interaction of this compound with other enzyme families. It is known that some fluoroquinolones can interact with mammalian enzymes, such as cytochrome P450 isozymes, which can lead to drug-drug interactions. wikipedia.org For example, ciprofloxacin is a known inhibitor of CYP1A2. wikipedia.org However, the specific inhibitory profile of this compound against these or any other enzyme families has not been reported.
Receptor Binding and Ligand-Target Interrogation (In Vitro)
Receptor binding assays are crucial for understanding the interaction of a compound with cellular receptors, which can elucidate its mechanism of action and potential off-target effects.
No specific in vitro studies on the interaction of this compound with any G-Protein Coupled Receptors (GPCRs) have been found in the public domain. Methodologies to study such interactions, like radioligand binding assays or fluorescence-based techniques, are well-established for screening compounds against this large and therapeutically important receptor family. nih.govnih.gov However, there is no evidence to suggest that this compound has been subjected to such screening.
Nuclear Receptor Binding Assays
No studies have been identified that investigate the binding affinity or modulatory activity of this compound towards any nuclear receptors. Such assays are crucial for understanding potential hormonal or metabolic effects of a compound.
Ion Channel Modulation
There is no available data from electrophysiological or other functional assays to indicate whether this compound modulates the activity of any ion channels. Research on other fluoroquinolones has shown that some can interact with channels like the human ether-à-go-go-related gene (hERG) potassium channels, which is a critical aspect of safety pharmacology. nih.gov However, these findings are not specific to this compound.
Cellular Activity and Signaling Pathway Perturbations (In Vitro Cellular Models)
Cell Viability and Proliferation Assays (In Vitro Cell Lines)
No published research has specifically evaluated the effects of this compound on the viability or proliferation of any cancer or non-cancerous cell lines. Studies on various fluoroquinolone derivatives have demonstrated antiproliferative activities against a range of cancer cell lines, but these results cannot be directly attributed to this compound. nih.govtandfonline.com
Apoptosis and Cell Cycle Modulation Studies (In Vitro)
There is no evidence from in vitro studies to suggest that this compound can induce apoptosis or cause cell cycle arrest in any cell line. The broader class of fluoroquinolones has been shown to induce apoptosis and cell cycle arrest in various cancer cells, often linked to their inhibition of topoisomerase II. iiarjournals.orgresearchgate.netnih.govnih.govmdpi.com Without specific experimental data, the pro-apoptotic or cell cycle-modulating potential of this compound remains unknown.
Inflammatory Pathway Inhibition (In Vitro)
No in vitro studies have been found that assess the ability of this compound to inhibit inflammatory pathways. While some fluoroquinolones have demonstrated immunomodulatory effects by reducing the production of pro-inflammatory cytokines, there is no specific information available for this compound. nih.gov
Antimicrobial Activity Investigations (In Vitro)
In vitro studies are fundamental in determining the antimicrobial potential of new chemical entities. For the broader class of fluoroquinolones, extensive research has established their efficacy against a wide range of microbial pathogens.
Antibacterial Spectrum and Mechanism of Action (In Vitro)
While no specific data on the antibacterial spectrum of this compound is available, fluoroquinolones, in general, are known for their broad-spectrum antibacterial activity. aujmsr.com They are active against both Gram-positive and Gram-negative bacteria. aujmsr.com
The primary mechanism of action for fluoroquinolones involves the inhibition of essential bacterial enzymes, namely DNA gyrase (a type II topoisomerase) and topoisomerase IV. nih.govwikipedia.org These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By forming a stable complex with the enzyme and DNA, fluoroquinolones trap the enzyme in the process of cleaving DNA, leading to the fragmentation of the bacterial chromosome and subsequent cell death. nih.gov The C-7 substituent of the quinolone ring is a key determinant of the antibacterial spectrum and potency. researchgate.net Modifications at this position can significantly influence the compound's interaction with the target enzymes and its activity against different bacterial species. researchgate.netnih.gov
Table 1: General In Vitro Antibacterial Activity of Selected Fluoroquinolones (for contextual reference)
| Fluoroquinolone | Gram-Positive Activity | Gram-Negative Activity |
| Ciprofloxacin | Moderate | Excellent |
| Levofloxacin | Good | Excellent |
| Moxifloxacin | Excellent | Good |
This table provides a general overview and is not specific to this compound.
Antifungal Efficacy (In Vitro)
Specific in vitro antifungal studies on this compound have not been reported. However, some fluoroquinolones have been investigated for their potential antifungal properties, although this is not their primary therapeutic application. Studies have shown that certain fluoroquinolones can exhibit activity against Candida species, often at higher concentrations than those required for antibacterial effects. nih.gov The combination of fluoroquinolones with established antifungal agents has also been explored, with some studies reporting synergistic or additive effects. frontiersin.orgresearchgate.net For instance, a ciprofloxacin-silver complex showed enhanced antifungal efficacy compared to ciprofloxacin alone. researchgate.net The mechanism of antifungal action is not as well-defined as their antibacterial mechanism but may involve the inhibition of fungal topoisomerases. nih.gov
Antiviral Properties (In Vitro)
There is no available data on the in vitro antiviral properties of this compound. Research into the antiviral activity of the broader fluoroquinolone class has yielded mixed results. Some quinolone derivatives have shown inhibitory effects against certain viruses. For example, some fluoroquinolones have been reported to inhibit the replication of viruses such as human immunodeficiency virus (HIV), herpesviruses, and hepatitis C virus (HCV) in vitro. nih.govnih.govresearchgate.net The proposed mechanisms of antiviral action are varied and can include the inhibition of viral enzymes like reverse transcriptase or helicase, or interference with viral transcription processes. nih.govnih.gov It has been noted that modifications to the fluoroquinolone structure, particularly at the C-7 position, can shift the activity from antibacterial to antiviral. researchgate.net
Anti-Parasitic Activity (In Vitro)
Currently, there are no published in vitro studies on the anti-parasitic activity of this compound. However, the potential of other fluoroquinolones against various parasites has been an area of investigation. Some fluoroquinolones have demonstrated in vitro activity against parasites such as Plasmodium falciparum (the causative agent of malaria) and Toxoplasma gondii. nih.govnih.gov The mechanism of action is thought to be the inhibition of the parasite's type II topoisomerases, which are similar in function to bacterial DNA gyrase. nih.govresearchgate.net For example, certain fluoroquinolones with specific substitutions have shown increased antitrypanosomal activity by trapping protein-DNA complexes and inhibiting nucleic acid biosynthesis in trypanosomes. researchgate.net
Structure-Activity Relationship (SAR) Studies for this compound Analogues
Specific Structure-Activity Relationship (SAR) studies for analogues of this compound are not available. However, extensive SAR studies have been conducted on the broader class of fluoroquinolones, providing valuable insights into how structural modifications influence biological activity. nih.govgeorgiasouthern.educapes.gov.br
For fluoroquinolones, the core structure is essential for their antibacterial action. Key structural features include the carboxylic acid at position 3 and the keto group at position 4. The substituent at the C-7 position is particularly crucial for determining the antibacterial spectrum, potency, and pharmacokinetic properties. researchgate.net The introduction of different cyclic amines or other heterocyclic moieties at C-7 can significantly modulate the compound's activity against Gram-positive and Gram-negative bacteria. nih.govmdpi.com The fluorine atom at position 6 is generally associated with increased potency and broader spectrum. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
There are no specific Quantitative Structure-Activity Relationship (QSAR) models reported for this compound. QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.govwikipedia.orgjocpr.com These models use physicochemical properties or molecular descriptors to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues. wikipedia.orgjocpr.com
For the broader class of fluoroquinolones, QSAR studies have been employed to predict antibacterial activity and toxicity. journalijar.comnih.gov These models typically involve generating a dataset of related compounds with known activities, calculating a variety of molecular descriptors, and then using statistical methods like multiple linear regression (MLR) to build a predictive model. nih.govjapsonline.com Such models help in understanding the structural requirements for optimal activity and can accelerate the drug discovery process. jocpr.com
Pharmacophore Development for Specific Biological Targets
Pharmacophore modeling for quinoline-based compounds has been a cornerstone in drug discovery, aiming to define the essential three-dimensional arrangement of chemical features necessary for biological activity. For the broader class of quinolones, pharmacophore models for DNA gyrase inhibitors typically highlight the importance of hydrogen bond acceptors and hydrophobic regions. nih.gov
In the context of quinoline-3-carbonitrile derivatives, a five-point pharmacophore model (ADRRR) was successfully developed for inhibitors of Tumour progression locus-2 (Tpl2) kinase. This model incorporates a hydrogen bond acceptor, two aromatic rings, and highlights the positive contribution of electron-withdrawing groups to inhibitory activity. tandfonline.com Although this study did not specifically include this compound, it underscores the potential of the cyanoquinoline scaffold to interact with kinase targets. The fluorine atom at the 7-position would likely contribute to the electronic properties and binding interactions within such a pharmacophore.
The development of a specific pharmacophore for this compound would necessitate a dedicated set of biologically active and inactive analogues to delineate the precise structural requirements for a given biological target.
Elucidation of Key Structural Features for Biological Activity
The structure-activity relationship (SAR) of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring.
The 4-Carbonitrile Group: The replacement of the 3-carboxylic acid with a 4-carbonitrile group is a significant structural modification. While the carboxylic acid is crucial for the antibacterial activity of traditional fluoroquinolones by interacting with DNA gyrase, the carbonitrile group can act as a hydrogen bond acceptor and participate in various other non-covalent interactions. This change in functionality is a key determinant of the altered biological profile of this class of compounds.
| Feature | Potential Contribution to Biological Activity | Reference |
| 4-Carbonitrile | Hydrogen bond acceptor, alters electronic properties, potential for novel target interactions. | tandfonline.com |
| 7-Fluoro Group | Enhances cell penetration, modulates lipophilicity and electronic properties. | nih.gov |
| Quinoline Core | A versatile scaffold for diverse biological activities. | nih.gov |
Mechanistic Insights into Biological Actions of this compound at the Molecular Level (In Vitro)
The molecular mechanism of action for this compound is not yet fully elucidated and is likely target-dependent. However, by examining the mechanisms of related quinoline-carbonitrile derivatives, potential pathways can be inferred.
Inhibition of Kinases: As suggested by pharmacophore modeling studies on quinoline-3-carbonitrile derivatives, a plausible mechanism of action for this compound could be the inhibition of protein kinases. tandfonline.com Many kinase inhibitors feature a heterocyclic scaffold that binds to the ATP-binding pocket of the enzyme. The quinoline ring could serve as this scaffold, with the fluoro and cyano groups contributing to the binding affinity and selectivity for a specific kinase.
Antimicrobial Activity via DNA Gyrase Inhibition: While the 4-carbonitrile group distinguishes it from classic fluoroquinolones, some quinoline-carbonitrile derivatives have demonstrated antibacterial activity through the inhibition of DNA gyrase. nih.gov Molecular docking studies of a potent 6-methoxyquinoline-3-carbonitrile (B3100304) derivative revealed good interaction with the DNA gyrase target enzyme. nih.gov It is conceivable that this compound could adopt a binding mode within the enzyme's active site that, while different from traditional fluoroquinolones, still results in the inhibition of its catalytic activity.
Anticancer and Antiparasitic Mechanisms: The quinoline scaffold is present in numerous anticancer and antiparasitic drugs. The mechanisms of these agents are diverse and include the inhibition of topoisomerases, disruption of microtubule polymerization, and interference with heme detoxification in malaria parasites. nih.gov Given the structural similarity, it is possible that this compound could exert its biological effects through one or more of these pathways. For instance, 7-substituted-4-aminoquinolines have been extensively studied for their antiplasmodial activity, which is linked to the inhibition of hemozoin formation in the parasite's food vacuole. nih.gov
Further in vitro enzymatic assays and cell-based studies are required to definitively establish the molecular targets and mechanisms of action of this compound.
Analytical Methodologies for the Detection and Quantification of 7 Fluoroquinoline 4 Carbonitrile
Chromatographic Separation Techniques
Chromatographic methods are fundamental for the separation of 7-Fluoroquinoline-4-carbonitrile from complex matrices, such as reaction mixtures or biological samples. The choice of technique depends on the volatility and polarity of the compound, as well as the required level of separation efficiency.
High-Performance Liquid Chromatography (HPLC) Methods
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of fluoroquinolone derivatives. For this compound, reversed-phase HPLC (RP-HPLC) is the most common approach. In this mode, a non-polar stationary phase is used with a polar mobile phase.
Typical HPLC Parameters for Related Fluoroquinolone Analysis:
| Parameter | Typical Conditions |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, formic acid) and an organic modifier (e.g., acetonitrile (B52724), methanol). The pH of the aqueous phase is often adjusted to control the ionization of the analyte. |
| Detection | UV detection is commonly used, with the wavelength set at the absorption maximum of the quinoline (B57606) ring system, typically in the range of 270-330 nm. For instance, related fluoroquinolones like ciprofloxacin (B1669076) are often detected around 278 nm. tandfonline.comnih.gov |
| Flow Rate | Typically 1.0 mL/min. |
| Temperature | Ambient or controlled (e.g., 30 °C) for better reproducibility. |
The retention time of this compound will depend on the specific mobile phase composition and pH. Due to its relatively non-polar nature compared to fluoroquinolones bearing acidic and basic functional groups, it is expected to have a longer retention time under standard RP-HPLC conditions. Gradient elution, where the proportion of the organic modifier is increased over time, can be employed to ensure efficient elution and good peak shape. For quantitative analysis, a calibration curve is constructed by plotting the peak area against the concentration of standard solutions.
Gas Chromatography (GC) Approaches
Gas Chromatography (GC) is a suitable technique for the analysis of volatile and thermally stable compounds. Given that this compound is a relatively small molecule, it may be amenable to GC analysis, potentially with derivatization to increase its volatility and improve its chromatographic properties. GC coupled with a mass spectrometer (GC-MS) provides a high degree of selectivity and allows for structural confirmation.
A study on the identification of quinoline alkaloids in honey successfully utilized GC-MS for the analysis of 4-quinolinecarbonitrile, a closely related compound. This suggests that a similar approach could be effective for this compound.
Hypothetical GC-MS Parameters for this compound Analysis (based on related compounds):
| Parameter | Potential Conditions |
| Column | A non-polar or medium-polarity capillary column (e.g., DB-5MS, HP-5MS). |
| Carrier Gas | Helium or hydrogen. |
| Injection Mode | Splitless or split injection, depending on the concentration. |
| Temperature Program | An initial oven temperature held for a short period, followed by a temperature ramp to an appropriate final temperature to ensure elution. |
| Detector | Mass Spectrometer (MS) operating in electron ionization (EI) mode. |
The resulting mass spectrum would be expected to show a prominent molecular ion peak (m/z = 172.04) and characteristic fragmentation patterns corresponding to the loss of the nitrile group and fragmentation of the quinoline ring.
Thin-Layer Chromatography (TLC) for Purity Assessment and Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method that is well-suited for the qualitative assessment of the purity of this compound and for monitoring the progress of chemical reactions.
For the analysis of fluoroquinolone derivatives, silica (B1680970) gel plates are commonly used as the stationary phase. The mobile phase is typically a mixture of organic solvents of varying polarities. The choice of the solvent system is critical to achieve good separation.
Illustrative TLC Systems for Fluoroquinolone-related Compounds:
| Stationary Phase | Mobile Phase Composition (v/v) | Detection |
| Silica Gel 60 F254 | Toluene : Ethyl acetate (B1210297) : Formic acid (5:4:1) | UV light (254 nm and/or 366 nm) |
| Silica Gel 60 F254 | Chloroform : Methanol (9:1) | UV light (254 nm and/or 366 nm) |
| Silica Gel 60 F254 | Ethyl acetate : Methanol : Ammonia (5:2:1) | UV light (254 nm and/or 366 nm) |
The retardation factor (Rf) value of this compound will vary depending on the mobile phase used. Visualization of the spots is typically achieved under UV light, where the compound will appear as a dark spot on a fluorescent background at 254 nm due to its UV-absorbing properties.
Spectroscopic Quantification Methods
Spectroscopic methods are invaluable for the quantification of this compound, leveraging its inherent ability to absorb and emit light.
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a straightforward and widely accessible technique for the quantification of compounds containing chromophores. The quinoline ring system in this compound is a strong chromophore, exhibiting characteristic absorption maxima in the UV region.
Based on the spectra of related fluoroquinolones, this compound is expected to exhibit two main absorption bands. researchgate.net The primary absorption maximum is anticipated to be in the range of 270-290 nm, with a secondary, less intense band at a longer wavelength, possibly around 310-330 nm. The exact position and intensity of these bands can be influenced by the solvent used. For quantitative analysis, a calibration curve is prepared by measuring the absorbance of a series of standard solutions at the wavelength of maximum absorption (λmax) and applying the Beer-Lambert law.
Expected UV-Visible Spectral Data for this compound:
| Solvent | Expected λmax 1 (nm) | Expected λmax 2 (nm) |
| Methanol | ~275 | ~315 |
| Acetonitrile | ~273 | ~313 |
| Water (neutral pH) | ~278 | ~318 |
It is important to note that the presence of impurities with overlapping absorption spectra can interfere with the accuracy of this method. Therefore, prior separation by a chromatographic technique is often recommended for complex samples.
Fluorescence Spectroscopy for Trace Analysis
Fluorescence spectroscopy is a highly sensitive technique that can be used for the trace analysis of fluorescent compounds. Many fluoroquinolones are known to be fluorescent, and it is anticipated that this compound will also exhibit fluorescence due to its rigid, conjugated ring system.
The fluorescence properties, including the excitation and emission wavelengths and the quantum yield, are dependent on the molecular structure and the solvent environment. For related fluoroquinolones, excitation is typically performed in the range of 280-340 nm, with emission maxima observed in the range of 450-500 nm. nih.gov
Anticipated Fluorescence Properties of this compound:
| Parameter | Expected Range |
| Excitation Wavelength (λex) | 280 - 330 nm |
| Emission Wavelength (λem) | 440 - 480 nm |
Fluorescence spectroscopy offers the advantage of higher sensitivity compared to UV-Visible spectrophotometry and can be particularly useful for detecting low levels of this compound. However, factors such as pH, solvent polarity, and the presence of quenching agents can significantly affect the fluorescence intensity, and these must be carefully controlled for accurate quantification. The technique is often coupled with HPLC (HPLC-FLD) to provide both separation and highly sensitive detection. nih.gov
Mass Spectrometry-Based Detection and Identification
Mass spectrometry (MS) is a cornerstone technique for the analysis of fluoroquinolones due to its high sensitivity and selectivity. It allows for both the quantification of the target analyte and the confirmation of its identity through mass-to-charge ratio (m/z) measurements and fragmentation patterns.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely employed technique for the analysis of fluoroquinolones in complex matrices. nih.govresearchgate.net Its applicability is due to the polar and non-volatile nature of many fluoroquinolones, making them ideal candidates for LC separation.
For the analysis of this compound, a reversed-phase LC system would likely be employed. A typical setup would involve a C18 or C8 column, which separates compounds based on their hydrophobicity. nih.govnih.gov A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic modifier (e.g., acetonitrile or methanol) is commonly used to achieve optimal separation. nih.gov
Following chromatographic separation, the analyte enters the mass spectrometer. Electrospray ionization (ESI) is the most common ionization technique for fluoroquinolones, typically operating in the positive ion mode. nih.gov In the tandem mass spectrometer, the precursor ion corresponding to the protonated molecule of this compound ([M+H]⁺) is selected in the first quadrupole. This ion is then subjected to collision-induced dissociation (CID) in the collision cell, generating characteristic product ions. These product ions are then detected in the third quadrupole. This process of selecting a precursor ion and monitoring its specific product ions is known as Multiple Reaction Monitoring (MRM), which provides a high degree of selectivity and sensitivity. nih.gov
Table 1: Illustrative LC-MS/MS Parameters for Fluoroquinolone Analysis
| Parameter | Typical Value/Condition |
| Chromatography | |
| Column | C18 or C8 (e.g., 50 mm x 2.1 mm, 1.7 µm) nih.gov |
| Mobile Phase A | Water with 0.1% Formic Acid nih.gov |
| Mobile Phase B | Acetonitrile or Methanol nih.gov |
| Flow Rate | 0.2 - 0.5 mL/min |
| Injection Volume | 5 - 20 µL |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) nih.gov |
| Scan Type | Multiple Reaction Monitoring (MRM) nih.gov |
| Capillary Voltage | 3.0 - 4.5 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Temp. | 350 - 500 °C |
Note: These are generalized parameters and would require optimization for the specific analysis of this compound.
Gas chromatography-mass spectrometry (GC-MS) is less commonly used for the analysis of fluoroquinolones due to their inherent characteristics. These compounds are generally polar and have low volatility, making them unsuitable for direct GC analysis without derivatization. Thermal degradation in the hot GC inlet is also a significant concern.
To make this compound and other fluoroquinolones amenable to GC-MS analysis, a derivatization step is necessary to increase their volatility and thermal stability. Common derivatization approaches for compounds with active hydrogens (which are not present in this compound's core structure but may be relevant for metabolites or related compounds) include silylation or acylation. For instance, studies have shown the successful GC-MS analysis of other quinoline derivatives after derivatization.
High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), provides highly accurate mass measurements, typically with mass errors of less than 5 ppm. This capability is invaluable for the unambiguous identification of compounds like this compound, especially in complex matrices where isobaric interferences (compounds with the same nominal mass) may be present.
Techniques such as Time-of-Flight (TOF) and Orbitrap mass spectrometry are common HRMS platforms. By determining the exact mass of the molecular ion, the elemental composition of this compound (C₁₀H₅FN₂) can be confirmed with a high degree of confidence. This is particularly useful in research settings for structure elucidation and metabolite identification.
Electrochemical Methods
Electrochemical methods offer a promising alternative to chromatographic techniques for the detection of certain analytes, often providing advantages in terms of cost, portability, and speed. For quinoline derivatives, electrochemical sensors have been developed based on their electroactive properties.
The quinoline nucleus is electrochemically active and can be either oxidized or reduced at an electrode surface. The presence of the fluoro and nitrile groups on the this compound structure will influence its electrochemical behavior. A voltammetric sensor, for example, could be developed where the compound is oxidized or reduced at a specific potential, generating a current that is proportional to its concentration.
The development of a selective electrochemical sensor for this compound would likely involve the modification of the electrode surface with specific materials to enhance sensitivity and selectivity. While specific research on this compound is not available, studies on other quinoline derivatives have utilized various modified electrodes, including those based on carbon nanomaterials or molecularly imprinted polymers. Current time information in Bangalore, IN.nih.gov
Sample Preparation and Matrix Effects in Analytical Procedures
The goal of sample preparation is to extract the analyte of interest from the sample matrix and remove interfering components that could affect the analytical measurement. The choice of sample preparation technique depends on the nature of the sample (e.g., environmental water, biological fluid, reaction mixture) and the analytical method used.
For LC-MS/MS analysis, common sample preparation techniques for fluoroquinolones include:
Solid-Phase Extraction (SPE): This is a widely used and effective technique for cleaning up and concentrating analytes from liquid samples. For fluoroquinolones, Oasis HLB (Hydrophilic-Lipophilic Balanced) cartridges are often employed, which can retain a wide range of compounds. nih.gov
Liquid-Liquid Extraction (LLE): This technique involves partitioning the analyte between two immiscible liquid phases. The choice of solvents is critical for achieving good recovery.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method, originally developed for pesticide residue analysis, has been adapted for the extraction of fluoroquinolones from various food and environmental matrices. It involves an extraction with an organic solvent (typically acetonitrile) and a salting-out step, followed by dispersive SPE for cleanup.
Matrix effects are a significant challenge in LC-MS/MS analysis, particularly with ESI. Co-eluting matrix components can either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. To mitigate matrix effects, several strategies can be employed, including the use of stable isotope-labeled internal standards, effective sample cleanup, and chromatographic separation that resolves the analyte from the bulk of the matrix components.
Method Validation for Research Applications
For any analytical method to be considered reliable for research purposes, it must undergo a thorough validation process. The key validation parameters include:
Linearity: This assesses the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. A calibration curve is generated by analyzing a series of standards of known concentrations. The linearity is typically evaluated by the coefficient of determination (R²), which should ideally be ≥ 0.99. nih.gov
Limit of Detection (LOD): This is the lowest concentration of the analyte that can be reliably detected by the method, though not necessarily quantified with acceptable accuracy and precision. It is often estimated based on the signal-to-noise ratio (typically S/N ≥ 3).
Limit of Quantification (LOQ): This is the lowest concentration of the analyte that can be determined with acceptable accuracy and precision. For many applications, the LOQ is defined as the lowest point on the calibration curve.
Precision: This measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
Accuracy: This refers to the closeness of the measured value to the true or accepted value. It is typically determined by analyzing a sample with a known concentration of the analyte (e.g., a certified reference material or a spiked sample) and is expressed as the percent recovery.
Table 2: Representative Method Validation Data for Fluoroquinolone Analysis by LC-MS/MS
| Parameter | Typical Performance |
| Linearity (R²) | ≥ 0.99 nih.gov |
| LOD | 0.1 - 5 µg/kg nih.gov |
| LOQ | 0.5 - 10 µg/kg |
| Precision (RSD) | < 15% |
| Accuracy (Recovery) | 80 - 120% |
Note: These values are illustrative and would need to be established specifically for a validated method for this compound.
Future Perspectives and Unexplored Research Avenues for 7 Fluoroquinoline 4 Carbonitrile
Development of Novel and Highly Efficient Synthetic Pathways
The synthesis of quinoline (B57606) derivatives has a rich history, with classic methods like the Skraup, Doebner-von Miller, and Friedländer syntheses still in use. iipseries.orgpharmaguideline.com However, the demand for greater efficiency, substrate scope, and greener conditions necessitates the development of novel pathways. For 7-fluoroquinoline-4-carbonitrile, future research could focus on metal-catalyzed cross-coupling reactions and C-H bond activation strategies, which have become powerful tools in modern organic synthesis. acs.orgresearchgate.net
One promising approach involves the late-stage functionalization of a pre-formed quinoline core. For instance, methods for the direct cyanation of 4-haloquinolines or the conversion of a 4-carboxylic acid or its derivatives to the nitrile could be optimized. The synthesis of the key intermediate, 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (a common fluoroquinolone precursor), is well-established, and its conversion to the 4-carbonitrile derivative presents a viable route. indexcopernicus.commdpi.com Research into one-pot procedures, minimizing purification steps and employing environmentally benign catalysts, would be a significant advancement. google.com
Table 1: Potential Synthetic Approaches for this compound
| Synthetic Strategy | Precursor Type | Potential Advantages | Key Research Focus |
| Late-Stage Cyanation | 7-Fluoro-4-haloquinoline | High convergence, access from common intermediates. | Development of efficient and selective cyanation reagents and catalysts. |
| Dehydrative Cyanation | 7-Fluoroquinoline-4-carboxamide | Utilizes a common derivative of the carboxylic acid. | Discovery of mild and high-yielding dehydrating agents. |
| Cyclization Strategies | Substituted anilines and alkynes | Builds the core and introduces functionality simultaneously. | Catalyst development (e.g., gold, copper) for regioselective cyclization. |
| C-H Functionalization | 7-Fluoroquinoline (B188112) | Atom-economical approach. | Overcoming challenges in regioselectivity and reactivity at the C-4 position. |
Exploration of Unconventional Reactivity Profiles and New Chemical Transformations
The 4-carbonitrile group is a versatile functional handle that can undergo a wide array of chemical transformations. Its reactivity within the 7-fluoroquinoline scaffold is an area ripe for exploration. Beyond simple hydrolysis to the corresponding carboxylic acid, the nitrile group can participate in cycloadditions, be reduced to an aminomethyl group, or act as a precursor for various heterocyclic rings like tetrazoles or triazoles. nih.gov
Investigating the influence of the fluorine atom at the C-7 position on the reactivity of the 4-carbonitrile is a key research avenue. The electronic properties of the quinoline ring, modulated by the fluorine substituent, could lead to unconventional reactivity or selectivity in known nitrile transformations. For example, the development of novel annulation reactions starting from the 4-carbonitrile could provide rapid access to complex, polycyclic quinoline-based structures with potential biological activity.
Advanced Computational Modeling for Deeper Mechanistic and Predictive Insights
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research. mdpi.com For this compound, advanced computational modeling can provide profound insights into its structural, electronic, and reactive properties. DFT calculations can be employed to predict spectroscopic data (NMR, IR), analyze molecular orbitals, and map electron density to understand its reactivity. mdpi.com
Furthermore, computational studies can elucidate reaction mechanisms for its synthesis and subsequent transformations, guiding the development of more efficient and selective chemical processes. Molecular dynamics simulations could model the interactions of this compound with biological targets or within a material matrix, predicting binding affinities and modes of action. mdpi.com Such predictive power can significantly accelerate the discovery process, prioritizing experimental efforts on the most promising candidates for specific applications.
Discovery of New Biological Targets and Elucidation of Novel Mechanisms of Action (In Vitro)
The fluoroquinolone class of antibiotics is renowned for its antibacterial activity, primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV. mdpi.comnih.gov Given its structural similarity, this compound warrants investigation as a potential antibacterial agent. In vitro screening against a panel of pathogenic bacteria, including resistant strains, would be the first step. researchgate.netresearchgate.net
However, the quinoline scaffold is also a key feature in drugs with a wide range of other biological activities, including anticancer, antiviral, and antimalarial properties. rsc.orgnih.govnih.govmdpi.com The 4-anilinoquinoline-3-carbonitrile (B11863878) class, for example, has been developed as potent EGFR inhibitors for cancer therapy. nih.gov Therefore, future in vitro studies should explore the activity of this compound against various cancer cell lines and viral targets. brieflands.comrsc.org A functional proteomics approach could also be used to identify novel protein binding partners, potentially uncovering entirely new mechanisms of action and therapeutic applications. nih.gov
Table 2: Potential In Vitro Biological Investigations for this compound
| Research Area | Potential Targets | Rationale |
| Antibacterial | DNA Gyrase, Topoisomerase IV, ATP synthase | Structural similarity to fluoroquinolone antibiotics. mdpi.comresearchgate.net |
| Anticancer | EGFR, HER-2, c-Met, DNMTs | The quinoline core is present in many kinase and epigenetic inhibitors. nih.govrsc.orgmdpi.com |
| Antiviral | Viral RNA transcription/replication | Substituted quinolines have shown activity against viruses like Influenza A. nih.gov |
| Antimalarial | Heme detoxification pathway | The 4-substituted quinoline is a classic antimalarial pharmacophore. nih.gov |
Integration into Advanced Functional Materials and Nanotechnological Applications
The unique photophysical properties of quinoline derivatives make them attractive candidates for applications in materials science. numberanalytics.com Their inherent fluorescence, which can be tuned by substitution, opens up possibilities for their use as fluorescent probes, sensors, or components in organic light-emitting diodes (OLEDs). researchgate.netnih.gov The intramolecular charge-transfer (ICT) characteristics observed in some amino-substituted quinolines suggest that this compound could possess interesting photoluminescent properties. nih.gov
In nanotechnology, quinoline-based molecules are being explored as building blocks for metal-organic frameworks (MOFs) and coordination polymers. numberanalytics.commdpi.com The nitrogen atoms in the quinoline ring and the nitrile group of this compound could serve as coordination sites for metal ions, leading to the formation of novel materials with potential applications in gas storage, catalysis, or as sensors. numberanalytics.comnih.gov Furthermore, the development of molecularly imprinted polymers (MIPs) using this compound as a template could lead to highly selective sensors for environmental or biological monitoring of fluoroquinolones. researchgate.net
Scalable and Sustainable Manufacturing Innovations for Industrial Relevance
For any chemical compound to have a significant impact, a scalable and sustainable manufacturing process is essential. While laboratory-scale syntheses provide initial access to a compound, transitioning to industrial production requires overcoming challenges related to cost, safety, and environmental impact. Future research on this compound should include the development of a process that is not only high-yielding but also economically viable and environmentally friendly.
This involves exploring continuous flow chemistry, which can offer improved safety, efficiency, and scalability compared to traditional batch processes. researchgate.net The use of heterogeneous catalysts that can be easily recovered and reused, and the replacement of hazardous reagents and solvents with greener alternatives are also critical considerations. A thorough process analysis to identify potential bottlenecks and optimize reaction conditions will be crucial for achieving industrial relevance.
Multi-disciplinary Approaches and Collaborative Research Initiatives
The multifaceted potential of this compound necessitates a multi-disciplinary research approach. Collaborations between synthetic chemists, computational chemists, biologists, materials scientists, and chemical engineers will be vital to fully unlock its capabilities. For instance, the fight against antimicrobial resistance is a global challenge that requires concerted efforts from academia, industry, and public health organizations. nih.govmdpi.com
Research initiatives focused on developing new antibiotics could provide the framework and funding for investigating novel fluoroquinolones like the title compound. Similarly, consortia dedicated to discovering new anticancer agents or developing novel materials could create synergistic opportunities. Such collaborative efforts can accelerate the research and development pipeline, translating fundamental discoveries into tangible applications that address pressing societal needs.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7-Fluoroquinoline-4-carbonitrile, and how is its structural integrity validated?
- Methodology : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, fluoro and cyano groups are introduced using fluorinating agents (e.g., DAST) and cyanide sources (e.g., KCN/CuCN). Post-synthesis, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) are critical for structural confirmation. NMR resolves substituent positions (e.g., fluorine at C7, cyano at C4), while HRMS validates molecular weight . Purity is assessed via HPLC (>98%) with UV detection at 254 nm .
Q. What storage conditions are recommended to preserve the stability of this compound?
- Methodology : Store at 2–8°C in airtight, moisture-resistant containers under inert gas (argon/nitrogen). Avoid light exposure to prevent photodegradation. Solubility in DMSO or ethanol (10–50 mM stock solutions) ensures stability for in vitro studies. Periodic purity checks via HPLC are advised .
Q. Which solvents and reaction conditions are compatible with this compound in experimental workflows?
- Methodology : Polar aprotic solvents (DMF, DMSO) are ideal for reactions requiring high solubility. For catalytic processes (e.g., cross-coupling), anhydrous conditions with Pd catalysts are effective. Ethanol or methanol is preferred for recrystallization. Solvent compatibility should be verified via stability assays (e.g., TLC monitoring) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and regioselectivity in synthesizing this compound derivatives?
- Methodology : Use Design of Experiments (DoE) to test variables: temperature (80–120°C), catalyst loading (1–5 mol%), and reaction time (12–48 hrs). For regioselective fluorination, leverage directing groups (e.g., nitro) or microwave-assisted synthesis to accelerate kinetics. Monitor progress via LC-MS and compare with computational predictions (DFT for transition-state analysis) .
Q. What strategies resolve contradictions between spectroscopic data and computational models for this compound?
- Methodology : Discrepancies in NMR chemical shifts or IR absorption bands may arise from solvent effects or tautomerism. Validate experimental data with X-ray crystallography (single-crystal diffraction) to confirm bond angles and substituent orientation. Compare with PubChem or NIST reference spectra .
Q. How should researchers design assays to evaluate the biological activity of this compound?
- Methodology : Prioritize in vitro models (e.g., enzyme inhibition assays for kinase targets). Use dose-response curves (0.1–100 µM) to determine IC₅₀ values. For cellular uptake studies, employ fluorescence tagging (e.g., BODIPY derivatives) and confocal microscopy. Cross-validate results with molecular docking (AutoDock Vina) to predict binding affinities .
Q. What advanced analytical techniques detect trace impurities or degradation products in this compound batches?
- Methodology : Couple LC-MS with charged aerosol detection (CAD) for non-UV-active impurities. For chiral purity, use chiral HPLC columns (e.g., Chiralpak IA) or capillary electrophoresis. Structural elucidation of degradation products requires tandem MS/MS and fragmentation libraries .
Q. How can discrepancies between in silico predictions and experimental pharmacological data be reconciled?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
